

# Olorofim breakthrough therapy designation FDA EMA

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## Compound Focus: Olorofim

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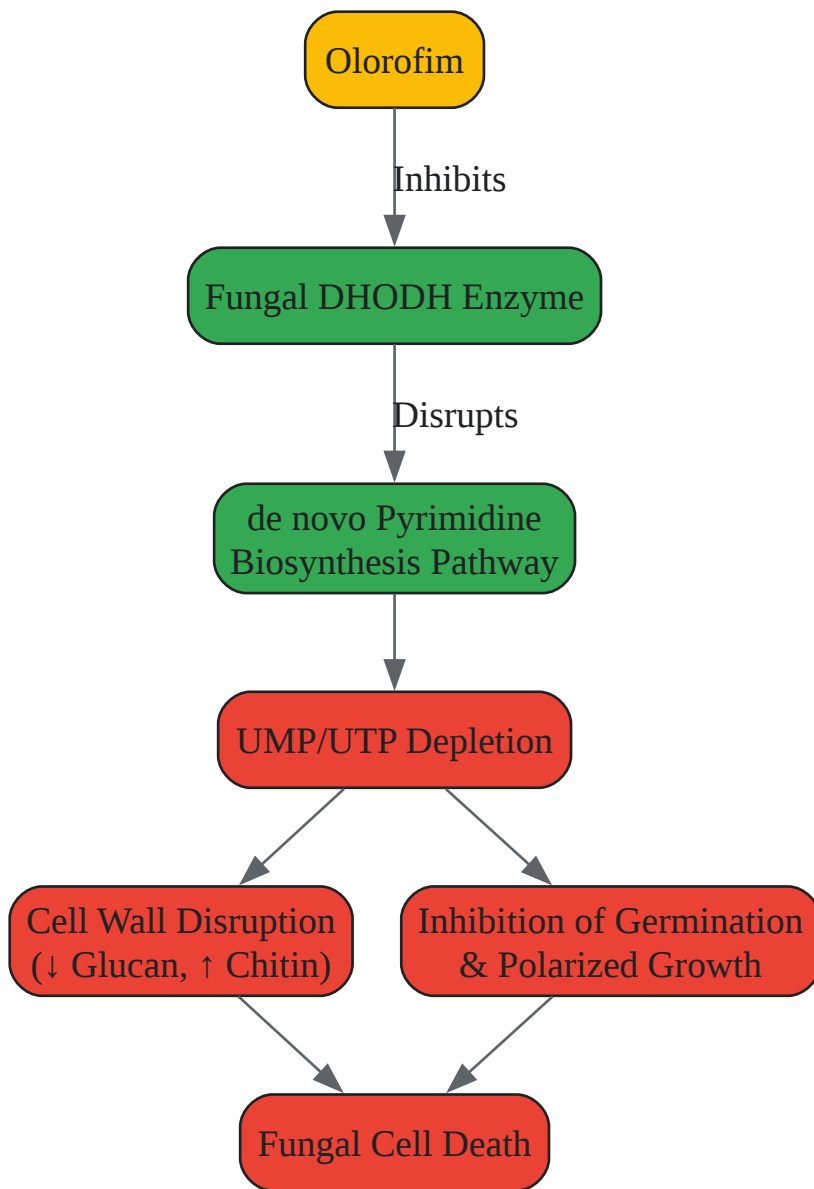
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## Mechanism of Action and Fungal Specificity

**Olorofim's** novel mechanism disrupts a fundamental fungal metabolic pathway, offering a new line of attack against resistant pathogens.

- **Target and Pathway:** **Olorofim** reversibly inhibits **dihydroorotate dehydrogenase (DHODH)**, a key enzyme in the *de novo* pyrimidine biosynthesis pathway. This inhibition blocks the production of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP) [1].
- **Cellular Consequences:** Depletion of these essential pyrimidines leads to several fatal cellular defects in fungi:
  - **Inhibition of Germination and Polarized Growth:** Conidia fail to germinate, and existing hyphae cannot maintain polarized growth, leading to swelling and eventual cell lysis [1].
  - **Cell Wall Disruption:** Treatment causes dysregulation of cell wall synthesis, characterized by a decrease in beta-1,3-glucan and a compensatory increase in chitin content, weakening the cell wall structure [1].
- **Selective Toxicity:** The drug's high specificity stems from a structural difference; human DHODH is only about 30% identical to its fungal homolog, resulting in **olorofim** inhibiting the fungal enzyme **2000-fold more effectively** than the human version [1].

The following diagram illustrates the mechanism of action and its consequences on the fungal cell.



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## Spectrum of Activity and Resistance

**Olorofim** exhibits a targeted and clinically valuable spectrum of activity, particularly against molds that are difficult to treat with existing antifungals.

- **Broad Mold Coverage:** It demonstrates potent *in vitro* and *in vivo* activity against a range of molds and dimorphic fungi, including [1] [2] [3]:
  - *Aspergillus* species (including azole-resistant and cryptic species)
  - *Lomentospora prolificans*

- *Scedosporium* species
- *Coccidioides* species
- Other rare molds like *Scopulariopsis*, *Penicillium*, and *Talaromyces*
- **Key Gaps in Coverage:** Importantly, **olorofim lacks activity** against yeasts (e.g., *Candida*, *Cryptococcus*) and fungi in the order **Mucorales**, as these organisms have a structurally different version of the target DHODH enzyme [1] [3] [4].
- **Resistance Profile:** To date, no emergence of resistance during clinical use has been reported. The drug's target, DHODH, is remarkably well-conserved among *Aspergillus*-related species, and surveillance shows a unimodal MIC distribution without a trailing population of less-susceptible isolates [4].

## Clinical Efficacy and Safety Profile

Clinical data from a Phase 2b study (NCT03583164) supports the efficacy and tolerability of **olorofim** in a high-need population with limited or no treatment options [2].

**Efficacy Outcomes:** The primary endpoint was a global response (a composite of clinical, radiological, and mycological responses) assessed by a Data Review Committee.

Time Point	Global Response (Success)	Global Response (including Stable Disease)	Clinical Response Alone
Day 42	28.7% (58/202)	75.2% (152/202)	59.9% (121/202)
Day 84	27.2% (55/202)	63.4% (128/202)	54.0% (109/202)

- **All-cause mortality** was 11.9% at day 42 and 16.3% at day 84 [2].
- The patient population included infections with *Aspergillus* spp. (n=101, 22 azole-resistant), *Lomentospora prolificans* (n=26), *Scedosporium* spp. (n=22), and *Coccidioides* spp. (n=41) [2].
- A published case report demonstrated the successful use of **olorofim** monotherapy to cure *L. prolificans* osteomyelitis and synovitis in an 8-year-old patient after standard antifungals failed. The patient tolerated a 6-month course with no side effects and remained well 18 months post-treatment [3].

**Safety and Tolerability:**

- The most common notable adverse event was **liver enzyme elevation**, which occurred in 10% of patients (20/203). Most of these cases were managed to resolution by dose modification (7%), with only 3% requiring treatment discontinuation [2].
- Gastrointestinal intolerance was also reported in 10% of patients, typically mild to moderate and self-limiting [2].
- No treatment-related deaths were reported [2].

## Experimental Protocols for Susceptibility Testing

For researchers characterizing fungal isolates, here are key methodologies cited in the clinical development of **olorofim**.

**Protocol 1: Reference Broth Microdilution Testing** This method was used to determine the MIC of **olorofim** against a clinical isolate of *L. prolificans* in a case study [3].

- **Panel Preparation:** Use a frozen broth microdilution panel.
- **Testing Standard:** Follow the Clinical and Laboratory Standards Institute (CLSI) reference method M38 as a guide for setting up the test.
- **Inoculation:** Prepare a standardized inoculum of the fungal conidia suspension.
- **Incubation:** Incubate the panels at the appropriate temperature and duration as specified by CLSI M38.
- **MIC Reading:** The MIC for **olorofim** in the cited case was reported as **0.06 µg/mL**, which was significantly lower than all other antifungals tested [3].

**Protocol 2: In Vitro Susceptibility Reversal Assay** This assay confirms that the antifungal activity of **olorofim** is specifically due to the inhibition of the pyrimidine pathway [1].

- **Preparation of Plates:** Incorporate **olorofim** into the culture medium at a predetermined concentration.
- **Addition of Pyrimidine:** Supplement the medium with exogenous uridine (or another pyrimidine source) at concentrations  $\geq 5$  mM.
- **Inoculation and Incubation:** Inoculate with the fungal test isolate and incubate.
- **Result Interpretation:** Observe a significant reversal of **olorofim**'s inhibitory effect, evidenced by restored fungal growth, in the presence of high concentrations of exogenous pyrimidine. Note that serum pyrimidine levels in humans ( $\sim 15$  µM) are far too low to cause this reversal *in vivo* [1].

## Application Notes for Drug Development

For scientists integrating **olorofim** into R&D programs, consider these points.

- **Diagnostic-Driven Use:** **Olorofim** is a "special drug for special patients." Its effective deployment in clinical practice or trial design **requires precise fungal diagnosis** to ensure the pathogen is within its spectrum of activity [4].
- **Oral Formulation Advantage:** The availability of an oral formulation is a key differentiator, especially for infections requiring months of therapy, such as chronic pulmonary aspergillosis or osteomyelitis [1] [3] [4].
- **Agricultural Application Risk:** There is interest in using **olorofim** as a fungicide in agriculture (e.g., for wheat diseases). The drug development community should be aware that such use could potentially foster environmental resistance, compromising the long-term efficacy of **olorofim** in human medicine [4].

## Future Development and Regulatory Path

The journey toward full regulatory approval for **olorofim** is ongoing.

- Following the FDA's Complete Response Letter in 2023, F2G is working on resubmitting the NDA with additional data and analyses from the complete Phase 2b dataset [5] [6].
- A global **Phase 3 trial (OASIS, NCT05101187)** is currently enrolling patients. This study is comparing **olorofim** versus AmBisome followed by standard of care in patients with invasive aspergillosis [7] [5] [6].

## Conclusion

**Olorofim**, with its novel mechanism of action, targeted spectrum, and oral bioavailability, represents a pivotal addition to the antifungal arsenal. It addresses a critical unmet need for patients with invasive infections caused by resistant and rare molds. While regulatory approval is pending, the compelling clinical data and specialized designations underscore its potential to become a cornerstone for treating these life-threatening fungal diseases.

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